molecular formula C19H20N2O5 B2536817 N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide CAS No. 879141-84-1

N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide

Cat. No. B2536817
CAS RN: 879141-84-1
M. Wt: 356.378
InChI Key: OKAVJDKDRGLZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques and new computational chemistry applications . For instance, the synthesis of phenoxy oxazolines begins with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .

Scientific Research Applications

Crystal Structure and Molecular Interaction Studies

The crystal structure and molecular interactions of compounds closely related to N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide have been explored to understand their physical and chemical properties better. For instance, the study of KR-25003, a potent analgesic capsaicinoid, revealed the crystal structure of a closely related compound, highlighting how the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to one another, stabilized by intermolecular hydrogen bonds (Park, Park, Lee, & Kim, 1995). Such studies are crucial for understanding the fundamental properties that might inform the compound's potential applications in material science or as molecular frameworks in various chemical contexts.

Chemical Synthesis and Reagent Development

Research has also focused on the synthesis of related compounds and their utility as reagents or intermediates in chemical reactions. For example, p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate potassium salts have been developed as versatile reagents for N-alkylacetamide and respective carbamates, demonstrating the role of such compounds in facilitating synthetic pathways for pharmaceutical and natural product synthesis (Sakai, Takenaka, Koike, Hira, & Mori, 2022). This showcases the compound's potential in contributing to the development of new synthetic methodologies.

Pharmacological and Biological Activity

While avoiding the specifics of drug use and side effects, it's worth noting that structurally related compounds have been explored for various biological activities, which could hint at the broader research applications of this compound. Studies on compounds like ranolazine, which shares a structural motif with the target compound, provide insights into the antiarrhythmic activity and potential for treating conditions such as atrial fibrillation, highlighting a possible area of pharmacological research (Hancox & Doggrell, 2010).

Environmental and Herbicidal Research

Investigations into chloroacetamides, which are structurally related to the target compound, have examined their use as herbicides and the metabolic pathways involved in their biodegradation. Such studies are critical for understanding the environmental impact and degradation mechanisms of these chemicals, potentially guiding the development of more environmentally friendly herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12-4-6-15(13(2)8-12)20-19(24)21-18(23)11-26-17-9-14(10-22)5-7-16(17)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAVJDKDRGLZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=CC(=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.